

# An In-depth Technical Guide to the Health and Safety of 2-Acetamidopyridine

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## Compound of Interest

Compound Name: 2-Acetamidopyridine

Cat. No.: B118701

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## For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and should not be considered a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS for **2-Acetamidopyridine** from your supplier and follow all institutional and regulatory safety guidelines.

## Chemical and Physical Properties

**2-Acetamidopyridine**, also known as N-(2-pyridyl)acetamide, is a derivative of 2-aminopyridine. Its chemical structure consists of a pyridine ring substituted with an acetamido group at the 2-position. This modification of the parent amine can influence its chemical and toxicological properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	136.15 g/mol	PubChem[1]
CAS Number	5231-96-9	PubChem[1]
Appearance	Colorless or white powder or crystals with a characteristic odor.	InChem.org[2]
Melting Point	55 - 60 °C	Alkali Metals Limited
Boiling Point	204 - 210 °C at 760 mmHg	Alkali Metals Limited
Solubility	Soluble in water.	Alkali Metals Limited
pKa	6.86 (for the parent compound, 2-Aminopyridine)	EPA[3]

## Hazard Identification and GHS Classification

**2-Acetamidopyridine** is classified as harmful if swallowed and causes serious eye irritation.

GHS Classification:

- Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)
- Eye Irritation: Category 2 (H319: Causes serious eye irritation)

Signal Word: Warning

Hazard Statements:

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P501: Dispose of contents/container to an approved waste disposal plant.

## Toxicological Information

Detailed toxicological data for **2-Acetamidopyridine** is limited. Much of the available information is extrapolated from its parent compound, 2-aminopyridine, which is known to be highly toxic. The acetylation of the amino group may alter the toxicity profile, but caution is warranted.

### Acute Toxicity:

While specific LD50 values for **2-Acetamidopyridine** are not readily available in the searched literature, the GHS classification of "Acute Toxicity, Oral, Category 4" indicates a potential for harm if ingested. For the parent compound, 2-aminopyridine, the following data is available:

Route	Species	LD50	Source
Oral	Rat	200 mg/kg	Alkali Metals Limited
Dermal	Guinea Pig	500 mg/kg	EPA

### Skin and Eye Irritation:

**2-Acetamidopyridine** is classified as causing serious eye irritation. The parent compound, 2-aminopyridine, is also a severe skin and eye irritant.

Chronic Toxicity, Carcinogenicity, and Mutagenicity:

There is a significant data gap regarding the chronic toxicity and carcinogenicity of **2-Acetamidopyridine**. For 2-aminopyridine, no information on subchronic or chronic toxicity was found in the available literature. 2-Aminopyridine was not found to be mutagenic in *Salmonella typhimurium* strains.

Reproductive and Developmental Toxicity:

No specific data on the reproductive and developmental toxicity of **2-Acetamidopyridine** was found.

## First Aid Measures

Exposure Route	First Aid Measures
Ingestion	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Eye Contact	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Skin Contact	Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

## Handling and Storage

- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

## Personal Protective Equipment (PPE)

Protection Type	Recommendation
Eye/Face Protection	Wear chemical safety goggles.
Skin Protection	Wear protective gloves and clothing to prevent skin contact.
Respiratory Protection	Use a NIOSH-approved respirator with a particulate filter if dust is generated.

## Experimental Protocols

### Synthesis of 2-Acetamidopyridine

This protocol is adapted from a patent describing the synthesis of 2-acetamido-5-aminopyridine, where **2-Acetamidopyridine** is an intermediate.

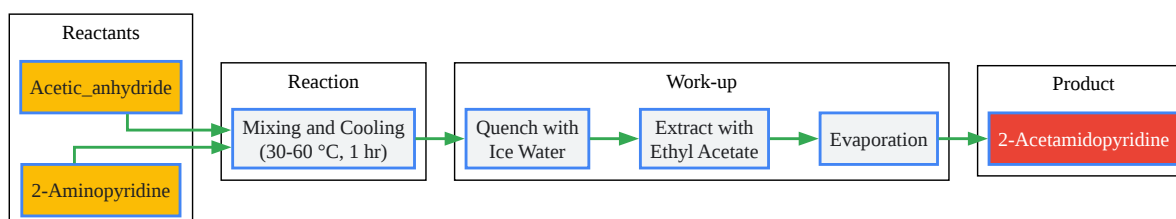
Materials:

- 2-Aminopyridine
- Acetic anhydride
- Ice water
- Ethyl acetate

Procedure:

- To 9.9 g of 2-aminopyridine, add 21 ml of acetic anhydride with stirring and cooling.
- Control the temperature of the exothermic reaction between 30-60 °C.

- Allow the reaction to proceed for 1 hour. Monitor the reaction progress by thin-layer chromatography to determine the endpoint.
- Once the reaction is complete, pour the reaction mixture into ice water.
- Extract the product with ethyl acetate.
- Evaporate the ethyl acetate to obtain **2-Acetamidopyridine**.



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Caption: Synthesis workflow for **2-Acetamidopyridine**.

## In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol that can be adapted for testing the cytotoxicity of **2-Acetamidopyridine**.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

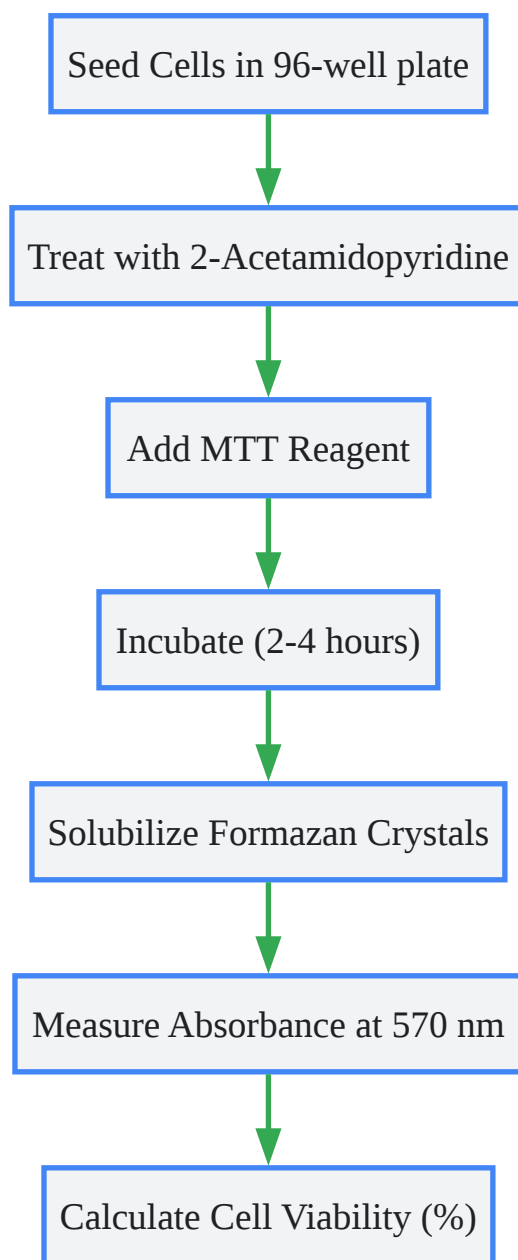
Materials:

- Target cell line

- Complete cell culture medium
- **2-Acetamidopyridine** stock solution (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **2-Acetamidopyridine** and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.



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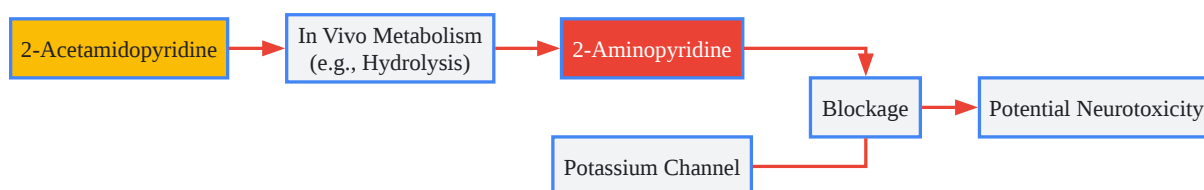
Caption: General workflow for an MTT cytotoxicity assay.

## Potential Signaling Pathway Interactions

Specific signaling pathways affected by **2-Acetamidopyridine** have not been well-documented in the available literature. However, based on the known activity of related compounds, some potential areas of interaction can be hypothesized. For instance, some pyridine derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are key in



the inflammatory pathway. It is plausible that **2-Acetamidopyridine** could be metabolized back to 2-aminopyridine in vivo. 2-Aminopyridine is known to be a potassium channel blocker, which can lead to neurotoxic effects such as convulsions.



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Caption: Hypothetical metabolic pathway and mechanism of toxicity.

## Conclusion

**2-Acetamidopyridine** is a chemical that requires careful handling due to its classification as harmful if swallowed and a serious eye irritant. While specific toxicological data is limited, the known high toxicity of its parent compound, 2-aminopyridine, necessitates a cautious approach. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure risks. Further research is needed to fully elucidate the toxicological profile, metabolic fate, and specific mechanisms of action of **2-Acetamidopyridine**.

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## References

- 1. 2-Acetamidopyridine | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. epa.gov [epa.gov]

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